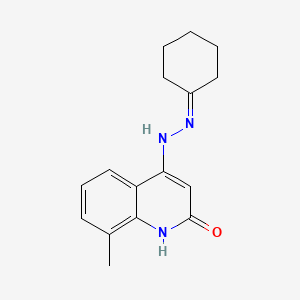
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one typically involves the reaction of 8-methylquinolin-2(1H)-one with cyclohexylidenehydrazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.
Scientific Research Applications
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyclohexylidenehydrazinyl)-6-chloro-N′-cyclohexylidenepyridine-4-carbohydrazide
- (4-aryl-thiazol-2-yl)hydrazones
Uniqueness
4-(2-Cyclohexylidenehydrazinyl)-8-methylquinolin-2(1H)-one is unique due to its specific quinoline core structure combined with the cyclohexylidenehydrazinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
649748-92-5 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(2-cyclohexylidenehydrazinyl)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-9-13-14(10-15(20)17-16(11)13)19-18-12-7-3-2-4-8-12/h5-6,9-10H,2-4,7-8H2,1H3,(H2,17,19,20) |
InChI Key |
GGSLXXFLYRQXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)NN=C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















